molecular formula C11H14O6S B12853839 [2,6-dimethoxy-4-[(E)-prop-1-enyl]phenyl] hydrogen sulfate

[2,6-dimethoxy-4-[(E)-prop-1-enyl]phenyl] hydrogen sulfate

Cat. No.: B12853839
M. Wt: 274.29 g/mol
InChI Key: XVHJVMUAOLCXNP-SNAWJCMRSA-N
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Description

[2,6-dimethoxy-4-[(E)-prop-1-enyl]phenyl] hydrogen sulfate is an organic compound with the molecular formula C11H14O3 It is a derivative of phenol and is known for its unique chemical structure, which includes two methoxy groups and a propenyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2,6-dimethoxy-4-[(E)-prop-1-enyl]phenyl] hydrogen sulfate typically involves the reaction of 2,6-dimethoxyphenol with propenyl derivatives under specific conditions. One common method includes the use of a base catalyst to facilitate the addition of the propenyl group to the phenol ring. The reaction is usually carried out in an organic solvent such as ethanol or dichloromethane at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow reactors, to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as chromatography, ensures the isolation of the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

[2,6-dimethoxy-4-[(E)-prop-1-enyl]phenyl] hydrogen sulfate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the propenyl group to a propyl group.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions often require strong acids or bases as catalysts, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as quinones from oxidation, alkylated phenols from reduction, and substituted phenols from substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, [2,6-dimethoxy-4-[(E)-prop-1-enyl]phenyl] hydrogen sulfate is used as a precursor for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential antioxidant properties. The presence of methoxy groups and the phenolic structure contribute to its ability to scavenge free radicals and reduce oxidative stress in biological systems.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic effects. The antioxidant properties may have implications in the treatment of diseases related to oxidative stress, such as neurodegenerative disorders and cardiovascular diseases.

Industry

In the industrial sector, this compound is used in the production of polymers and resins. Its reactivity allows for the modification of polymer properties, enhancing their performance in various applications.

Mechanism of Action

The mechanism of action of [2,6-dimethoxy-4-[(E)-prop-1-enyl]phenyl] hydrogen sulfate involves its interaction with molecular targets such as free radicals and reactive oxygen species. The compound donates electrons to neutralize these reactive species, thereby reducing oxidative damage. The methoxy groups and the phenolic hydroxyl group play crucial roles in this electron donation process.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethoxyphenol: Lacks the propenyl group, making it less reactive in certain types of chemical reactions.

    4-Propenylsyringol: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.

    2,6-Dimethoxy-4-propylphenol: A reduced form of the compound, with a propyl group instead of a propenyl group.

Uniqueness

The uniqueness of [2,6-dimethoxy-4-[(E)-prop-1-enyl]phenyl] hydrogen sulfate lies in its combination of methoxy and propenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for research and industrial applications, offering a balance of stability and reactivity that is not found in its similar counterparts.

Properties

Molecular Formula

C11H14O6S

Molecular Weight

274.29 g/mol

IUPAC Name

[2,6-dimethoxy-4-[(E)-prop-1-enyl]phenyl] hydrogen sulfate

InChI

InChI=1S/C11H14O6S/c1-4-5-8-6-9(15-2)11(10(7-8)16-3)17-18(12,13)14/h4-7H,1-3H3,(H,12,13,14)/b5-4+

InChI Key

XVHJVMUAOLCXNP-SNAWJCMRSA-N

Isomeric SMILES

C/C=C/C1=CC(=C(C(=C1)OC)OS(=O)(=O)O)OC

Canonical SMILES

CC=CC1=CC(=C(C(=C1)OC)OS(=O)(=O)O)OC

Origin of Product

United States

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